molecular formula C5H11NO B8192103 (2R,3R)-2-methylpyrrolidin-3-ol

(2R,3R)-2-methylpyrrolidin-3-ol

Cat. No.: B8192103
M. Wt: 101.15 g/mol
InChI Key: PNHQGHVFLXERHR-RFZPGFLSSA-N
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Description

(2R,3R)-2-methylpyrrolidin-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a hydroxyl group and a methyl group on the pyrrolidine ring makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the diastereoselective reduction of a suitable precursor, such as a pyrrolidinone derivative. The reduction can be carried out using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms. These methods offer the advantage of high selectivity and yield, making them suitable for large-scale production. For example, the use of engineered strains of bacteria or yeast that express specific enzymes can facilitate the efficient conversion of substrates to the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tosyl chloride, thionyl chloride for the formation of chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted pyrrolidines, which can be further utilized in different applications .

Scientific Research Applications

(2R,3R)-2-methylpyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R,3R)-2-methylpyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the stereochemistry of the compound allows it to fit into chiral environments within biological systems, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-methylpyrrolidin-3-ol: This is a stereoisomer of (2R,3R)-2-methylpyrrolidin-3-ol with different spatial arrangement of atoms.

    (2R,3R)-2,3-butanediol: Another compound with similar stereochemistry but different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the pyrrolidine ring. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral ligand in catalysis .

Properties

IUPAC Name

(2R,3R)-2-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQGHVFLXERHR-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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